molecular formula C11H15ClO B8477426 3-Methyl-4-isopropoxybenzyl chloride

3-Methyl-4-isopropoxybenzyl chloride

Cat. No.: B8477426
M. Wt: 198.69 g/mol
InChI Key: NPSBMLMDVCSISR-UHFFFAOYSA-N
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Description

3-Methyl-4-isopropoxybenzyl chloride is a substituted benzyl chloride derivative characterized by a methyl group at the 3-position and an isopropoxy group at the 4-position of the benzene ring. This compound belongs to a class of intermediates widely used in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines steric bulk (from the isopropoxy group) and electron-donating effects (from the methyl group), which influence its reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C11H15ClO

Molecular Weight

198.69 g/mol

IUPAC Name

4-(chloromethyl)-2-methyl-1-propan-2-yloxybenzene

InChI

InChI=1S/C11H15ClO/c1-8(2)13-11-5-4-10(7-12)6-9(11)3/h4-6,8H,7H2,1-3H3

InChI Key

NPSBMLMDVCSISR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCl)OC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 3-methyl-4-isopropoxybenzyl chloride can be contextualized by comparing it to structurally related benzyl halides and aromatic intermediates. Below is a detailed analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents (Position) Key Functional Group Molecular Weight (g/mol) Notable Properties/Applications
3-Methyl-4-isopropoxybenzyl chloride C₁₁H₁₅ClO₂ 3-CH₃, 4-OCH(CH₃)₂ Benzyl chloride 214.69 (estimated) Intermediate for sterically hindered aryl ethers; potential use in drug synthesis
4-Isopropoxy-3-methoxybenzyl chloride (CAS 1036588-32-5) C₁₁H₁₅ClO₂ 3-OCH₃, 4-OCH(CH₃)₂ Benzyl chloride 214.69 Commercial availability; used in cross-coupling reactions
4-Methoxybenzyl chloride C₈H₉ClO 4-OCH₃ Benzyl chloride 156.61 Classic SN2 substrate; high reactivity in nucleophilic substitutions
3-Cyclopentyloxy-4-methoxybenzonitrile (CAS 159783-16-1) C₁₃H₁₅NO₂ 3-O-C₅H₉, 4-OCH₃ Benzonitrile 217.26 Nitrile group enables cyanation reactions; agrochemical precursor

Key Findings:

Substituent Effects on Reactivity: The methyl group at position 3 in 3-methyl-4-isopropoxybenzyl chloride acts as an electron donor, slightly deactivating the benzene ring compared to electron-withdrawing groups (e.g., methoxy in 4-isopropoxy-3-methoxybenzyl chloride). The isopropoxy group introduces steric hindrance, which may impede nucleophilic attack but enhance selectivity in coupling reactions (e.g., Suzuki-Miyaura).

Solubility and Stability :

  • Bulkier substituents (e.g., isopropoxy vs. methoxy) lower solubility in polar solvents. For instance, 3-methyl-4-isopropoxybenzyl chloride is likely less soluble in water than 4-methoxybenzyl chloride.
  • The methyl group improves thermal stability compared to methoxy-substituted analogs, as methoxy groups can undergo demethylation under harsh conditions.

Applications in Synthesis :

  • 4-Isopropoxy-3-methoxybenzyl chloride (CAS 1036588-32-5) is documented as a precursor in pharmaceutical intermediates, highlighting the utility of isopropoxy groups in drug design .
  • Nitrile-containing analogs (e.g., 3-cyclopentyloxy-4-methoxybenzonitrile) demonstrate divergent reactivity, favoring cyanation over nucleophilic substitution, which underscores the impact of functional group choice .

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